molecular formula C12H16N2O2 B1469001 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one CAS No. 1342628-14-1

1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one

Cat. No. B1469001
M. Wt: 220.27 g/mol
InChI Key: WZPMAFUNTOZESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one, also known as 3-aminoazetidine, is an organic compound used as a precursor for the synthesis of various heterocyclic compounds, including pyridines, imidazoles, triazoles, and oxazoles. It is a versatile building block for the synthesis of various pharmaceuticals and biologically active compounds.

Scientific Research Applications

3-Aminoazetidine has been widely used in the synthesis of heterocyclic compounds, including pyridines, imidazoles, triazoles, and oxazoles, which have been studied for their biological activities, such as antiviral, antibacterial, and antifungal activities. In addition, 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine has been used in the synthesis of various pharmaceuticals, including antiepileptic drugs, antipsychotics, and antineoplastic agents.

Mechanism Of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine is not well understood. However, it is believed that the compound acts as a proton donor, which leads to the formation of an iminium ion. This iminium ion can then react with a variety of nucleophiles, such as water and alcohols, to form the desired heterocyclic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine have not been extensively studied. However, some studies have suggested that the compound may have anticonvulsant, antidepressant, and anxiolytic effects. In addition, 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine has been shown to have antifungal activity against Candida albicans and Aspergillus niger.

Advantages And Limitations For Lab Experiments

The major advantage of using 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine for synthetic organic chemistry experiments is its versatility. It can be used as a building block for the synthesis of various heterocyclic compounds, which have a wide range of applications. However, the compound is also highly reactive, which can make it difficult to handle in the laboratory. In addition, the reaction of 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine with nucleophiles can lead to the formation of unwanted side products, which can reduce the yield of the desired product.

Future Directions

Future research on 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine should focus on the development of new synthetic methods for the preparation of heterocyclic compounds. In addition, further studies should be conducted to investigate the biochemical and physiological effects of 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine and its derivatives. Finally, further research should be conducted to optimize the reaction conditions for the synthesis of 1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-onedine, in order to improve the yield and reduce the formation of unwanted side products.

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-9(5-11)6-12(15)14-7-10(13)8-14/h2-5,10H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPMAFUNTOZESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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